molecular formula C14H14N3NaO5 B1139416 Entacapone sodium salt

Entacapone sodium salt

Katalognummer: B1139416
Molekulargewicht: 327.27 g/mol
InChI-Schlüssel: UMQUSXKIIWDDTK-OAZHBLANSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entacapone sodium salt is a derivative of entacapone, a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy. By inhibiting COMT, this compound increases the bioavailability of levodopa, thereby enhancing its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of entacapone sodium salt typically involves the reaction of entacapone with sodium hydroxide. The process begins with the preparation of entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-dimethylcyanoacetamide. The reaction proceeds through a series of steps including condensation, nitration, and reduction to yield entacapone. This is then reacted with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product is free from impurities and the undesired Z-isomer .

Analyse Chemischer Reaktionen

Reaktionstypen: Entacapon-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Entacapon, wie z. B. seine reduzierten Formen und substituierten Analoga .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Entacapone sodium salt is primarily used as an adjunct therapy to enhance the efficacy of levodopa in patients with Parkinson's disease. It works by inhibiting the COMT enzyme, which metabolizes levodopa into 3-O-methyldopa, thereby increasing the bioavailability and half-life of levodopa. This results in improved dopaminergic stimulation in the brain and better management of Parkinsonian symptoms .

Key Pharmacokinetic Characteristics:

  • Absorption : Rapid absorption with peak plasma concentration occurring approximately 1 hour post-administration.
  • Bioavailability : Approximately 35%, with high protein binding (98%).
  • Metabolism : Primarily glucuronidated in the liver; minimal renal excretion of unchanged drug .
  • Elimination Half-Life : Approximately 0.6 hours (initial phase) and 2.5 hours (terminal phase) .

Parkinson's Disease Management

This compound is used in combination with levodopa and carbidopa to manage motor symptoms in Parkinson's disease. Studies show that it can increase the area under the curve (AUC) of levodopa by about 35%, leading to more stable plasma levels and reduced fluctuations .

Obesity Treatment

Recent research indicates potential applications of entacapone in obesity management. It has been shown to suppress weight gain and promote weight loss while reducing serum low-density lipoprotein cholesterol levels . The compound may also be effective in treating obesity-related diseases such as diabetes and atherosclerosis .

Effects on Gut Microbiome

Recent studies have highlighted the impact of entacapone on gut microbiota composition. It has been observed that entacapone can deplete available iron, leading to changes in gut microbiome function and composition, which may have implications for gastrointestinal health in Parkinson's patients .

Case Studies

Several case studies have documented the effectiveness of entacapone in enhancing the therapeutic effects of levodopa. For instance, a study demonstrated that patients receiving entacapone alongside levodopa showed significant improvements in motor function compared to those receiving levodopa alone .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Parkinson's DiseaseEnhances efficacy of levodopa; reduces motor fluctuations
Obesity ManagementSuppresses weight gain; promotes weight loss; reduces LDL cholesterol
Gut Microbiome EffectsAlters gut microbiota composition; potential implications for gastrointestinal health

Wirkmechanismus

Entacapone sodium salt exerts its effects by selectively and reversibly inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamines, including dopamine. By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects in patients with Parkinson’s disease. The molecular targets include the active site of COMT, where entacapone binds and prevents the methylation of catecholamines .

Vergleich Mit ähnlichen Verbindungen

    Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit COMT in the central nervous system.

    Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone.

Uniqueness of Entacapone Sodium Salt: this compound is unique due to its selective and reversible inhibition of peripheral COMT, which enhances the bioavailability of levodopa without crossing the blood-brain barrier. This reduces the risk of central side effects and makes it a valuable adjunct therapy in Parkinson’s disease .

Biologische Aktivität

Entacapone sodium salt, a catechol-O-methyltransferase (COMT) inhibitor, is primarily utilized in the treatment of Parkinson's disease. Its biological activity extends beyond its primary role in enhancing levodopa efficacy by modulating neurotransmitter metabolism. Recent studies have uncovered significant impacts on gut microbiome composition, iron metabolism, and gastrointestinal motility, revealing a complex interplay between this compound and various biological systems.

Entacapone functions by inhibiting the COMT enzyme, which is crucial in the metabolism of catecholamines. By blocking this enzyme, entacapone increases the bioavailability of levodopa, thereby improving its therapeutic effects in Parkinson's disease patients. This mechanism not only enhances dopaminergic activity but also influences the absorption and metabolic pathways of coadministered drugs.

Impact on Gut Microbiome

Recent research has highlighted that entacapone significantly alters gut microbiota composition and activity. A study demonstrated that physiological concentrations of entacapone can:

  • Disrupt microbial diversity: Up to one-third of microbial species were affected by entacapone treatment, with notable reductions in metabolic activity rather than microbial abundance .
  • Induce iron depletion: Entacapone complexes with iron, leading to iron starvation among gut microbes. This process favors the growth of certain bacteria that can scavenge iron and may carry antimicrobial resistance genes .
  • Promote specific microbial growth: While entacapone inhibited the growth of some species (e.g., P. dorei), it surprisingly promoted the growth of others like E. coli within a community context .

Adverse Effects and Clinical Implications

Entacapone's biological activity is not without consequences. Clinical studies have reported several adverse effects associated with its use:

Adverse Reaction Incidence (%)
Dyskinesia27
Nausea11
Diarrhea8
Abdominal Pain7
Dry Mouth4.2

These side effects are more prevalent at higher doses (1,400 to 2,000 mg per day) compared to lower doses . Furthermore, entacapone's influence on gastrointestinal motility has been documented, indicating its potential role in modulating bowel function in patients with Parkinson's disease .

Research Findings and Case Studies

Several studies have further elucidated the biological activities of entacapone:

  • Iron Metabolism Disruption : A study found that entacapone-induced iron depletion led to significant shifts in gut microbiota composition and metabolic activity. Replenishing iron levels could rescue microbial growth, highlighting a critical interaction between drug therapy and nutrient availability .
  • Effectiveness in Parkinson's Disease : In a multicenter observational study involving 73 patients treated with levodopa–entacapone–carbidopa intestinal gel (LECIG), data indicated that mean daily OFF time decreased significantly post-treatment (from 5.2 hours to 1.9 hours), demonstrating improved motor function in advanced Parkinson's disease patients .
  • Absorption Enhancement : Entacapone has been shown to enhance the absorption of coadministered drugs such as levodopa by inhibiting COMT, which may lead to better therapeutic outcomes for patients .

Eigenschaften

IUPAC Name

sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUSXKIIWDDTK-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.